molecular formula C10H13BrO2 B8642697 2-(5-Bromo-2-methoxyphenyl)propan-2-ol

2-(5-Bromo-2-methoxyphenyl)propan-2-ol

Cat. No. B8642697
M. Wt: 245.11 g/mol
InChI Key: PWTRJTSMRTULMY-UHFFFAOYSA-N
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Patent
US06897224B2

Procedure details

62 ml of a 3 M methylmagnesium bromide solution in tetrahydrofuran is added in drops within one hour at 0 C. into 18.6 g of 5-bromo-2-methoxybenzoic acid methyl ester and 180 ml of diethyl ether. After 16 hours at room temperature and while being cooled with ice, it is mixed with saturated ammonium chloride solution and ethyl acetate. The ethyl acetate phase is washed with water, dried (Na2SO4) and concentrated by evaporation. After bulb tube distillation (boiling point: 140° C./0.04 hPa), 16.7 g of crystalline 1-(5-bromo-2-methoxyphenyl)-1-methylethanol is obtained. Flash point: 66-68° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.COC(=O)[C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=CC=1OC.[CH2:17]([O:19][CH2:20][CH3:21])C.[Cl-].[NH4+].[O:24]1[CH2:28][CH2:27]CC1>C(OCC)(=O)C>[Br:13][C:11]1[CH:12]=[CH:7][C:20]([O:19][CH3:17])=[C:21]([C:28]([CH3:27])([OH:24])[CH3:1])[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Br)OC)=O
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice, it
WASH
Type
WASH
Details
The ethyl acetate phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
After bulb tube distillation (boiling point: 140° C./0.04 hPa)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)(O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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